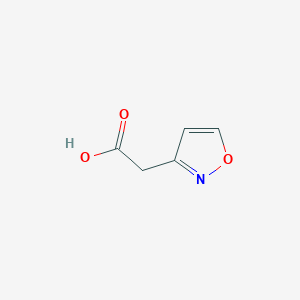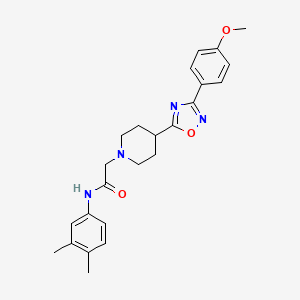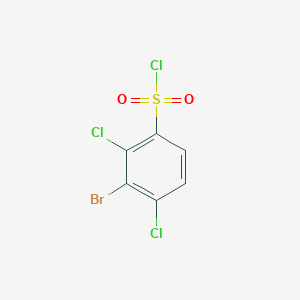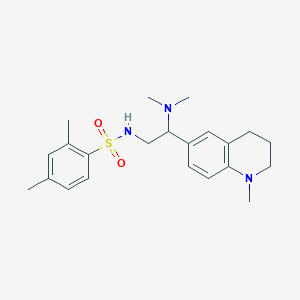
2-(Isoxazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoxazol-3-yl)acetic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles synthetically useful .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study due to their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用
Synthesis and Chemical Properties
- Isoxazolyl compounds have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, Rajanarendar et al. (2006) described the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and related compounds, showcasing the complexity of reactions involving isoxazolyl groups (Rajanarendar, Karunakar, & Ramu, 2006). Similarly, Sobenina et al. (2014) investigated the regioselective synthesis of 3- or 5-(4,5,6,7-tetrahydroindol-2-yl)isoxazoles, highlighting the influence of reaction conditions on product selectivity (Sobenina, Tomilin, Gotsko, Ushakov, Mikhaleva, & Trofimov, 2014).
Biological Activities and Applications
- The potential anti-inflammatory and anticancer properties of isoxazole derivatives have been explored. For example, Rakesh et al. (2016) synthesized a series of isoxazole derivatives and screened them for their anti-inflammatory activity, finding significant inhibitory activity toward lipoxygenase and cyclooxygenase enzymes, which are key targets in the development of anti-inflammatory and anticancer agents (Rakesh, Jagadish, Balaji, Zameer, Swaroop, Mohan, Jayarama, & Rangappa, 2016).
- Isoxazoline and isoxazole derivatives have also been investigated for their pharmacological activities, including antimicrobial properties. Dhaduk and Joshi (2022) synthesized isoxazole derivatives and evaluated their antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Dhaduk & Joshi, 2022).
Methodological Innovations
- Advances in the synthesis of isoxazole derivatives involve environmentally friendly methodologies and novel catalytic processes. For instance, an efficient approach to the ammoxidation of alcohols to nitriles using Cu(II)/pypzacac complexes as catalysts highlights the green chemistry approaches being developed in this area (Xie, Bao, Li, Tan, Li, & Lang, 2014).
作用機序
While the specific mechanism of action for 2-(Isoxazol-3-yl)acetic acid is not mentioned in the retrieved papers, isoxazole derivatives have been found to exhibit a wide range of biological activities. For instance, some isoxazole derivatives have been found to act as inhibitors of acetylcholinesterase .
将来の方向性
Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in the development of new synthetic strategies and the design of new isoxazole derivatives . This will be based on the most recent knowledge emerging from the latest research .
特性
IUPAC Name |
2-(1,2-oxazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-5(8)3-4-1-2-9-6-4/h1-2H,3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMYAUJWSXKKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57612-86-9 |
Source


|
| Record name | 2-(1,2-oxazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2771302.png)
![8-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771303.png)






![2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2771311.png)

![7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B2771317.png)
![2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2771318.png)

![N-(2-methoxyethyl)-4-{[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2771320.png)
